

An In-depth Technical Guide to (2-Chlorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzyl alcohol

Cat. No.: B095484

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chlorophenyl)methanol, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and its role in biochemical pathways.

Chemical Identity and Structure

(2-Chlorophenyl)methanol, a substituted aromatic alcohol, is a compound of interest in organic synthesis and pharmaceutical development. Its structure consists of a benzene ring substituted with a chlorine atom and a hydroxymethyl group at adjacent positions.

IUPAC Name: (2-chlorophenyl)methanol[1]

Structure:

Figure 1: Chemical structure of (2-chlorophenyl)methanol.

Physicochemical and Spectral Data

A summary of the key quantitative data for (2-chlorophenyl)methanol is presented in the table below, providing a ready reference for its physical and chemical characteristics.


Property	Value	Reference
Molecular Formula	C ₇ H ₇ ClO	[1]
Molecular Weight	142.58 g/mol	[1]
CAS Number	17849-38-6	[1]
Appearance	Colorless liquid	
Melting Point	67 °C	
Boiling Point	393.8 °C at 760 mmHg	
Density	1.094 g/cm ³	
SMILES	OCC1=C(Cl)C=CC=C1	[1]
InChIKey	MBYQPPXEXWRMQC-UHFFFAOYSA-N	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (2-chlorophenyl)methanol are provided to facilitate its preparation and characterization in a laboratory setting.

Synthesis of (2-Chlorophenyl)methanol

Two common synthetic routes to (2-chlorophenyl)methanol are the reduction of 2-chlorobenzaldehyde and the hydrolysis of 2-chlorobenzyl chloride. A generalized workflow for chemical synthesis is depicted below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of (2-chlorophenyl)methanol.

Protocol 1: Reduction of 2-Chlorobenzaldehyde

This method involves the reduction of the aldehyde functional group to a primary alcohol.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in methanol.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH_4) portion-wise while stirring.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the excess NaBH_4 by the slow addition of water.
- Extraction: Extract the product with an organic solvent such as ethyl acetate.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of 2-Chlorobenzyl Chloride

This two-step process involves the initial formation of an ester followed by hydrolysis.

- Esterification: React 2-chlorobenzyl chloride with sodium acetate in a suitable solvent to form 2-chlorobenzyl acetate.
- Hydrolysis: Hydrolyze the resulting ester using an aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to yield (2-chlorophenyl)methanol.
- Work-up and Purification: Follow similar extraction and purification procedures as described in Protocol 1.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of (2-chlorophenyl)methanol.

[Click to download full resolution via product page](#)

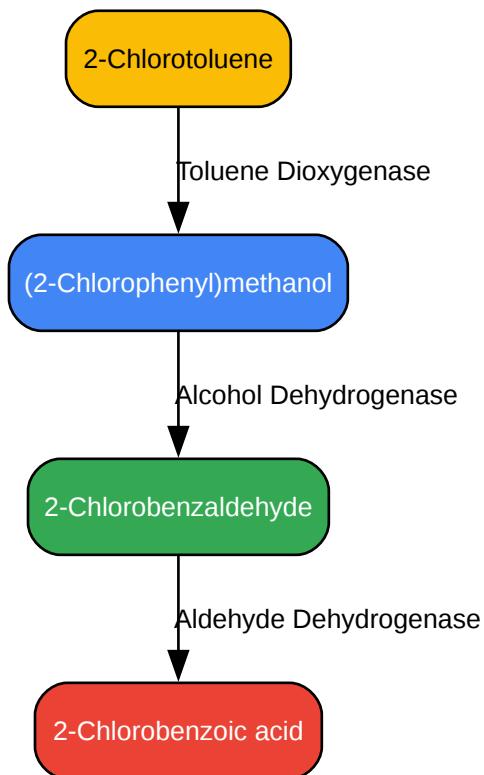
Figure 3: General workflow for the analytical characterization of (2-chlorophenyl)methanol.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of (2-chlorophenyl)methanol.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis


GC-MS is used for the identification and quantification of (2-chlorophenyl)methanol, particularly in complex matrices.

- Instrumentation: GC system coupled with a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium.
- Injection Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

- MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.

Biochemical Pathways

(2-Chlorophenyl)methanol is an intermediate in the microbial metabolism of 2-chlorotoluene. Certain bacteria can oxidize the methyl group of 2-chlorotoluene to form the corresponding alcohol, which can be further metabolized.[2][3][4]

[Click to download full resolution via product page](#)

Figure 4: Bacterial metabolism of 2-chlorotoluene.

This metabolic pathway is of interest in bioremediation, as it represents a natural process for the degradation of chlorinated aromatic compounds.[5][6][7] The initial oxidation is a critical step, converting a more persistent compound into a more biodegradable intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-CHLOROPHENYL)METHANOL | CAS 17849-38-6 [matrix-fine-chemicals.com]
- 2. Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of chloroaromatic | PPT [slideshare.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Chlorophenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095484#2-chlorophenyl-methanol-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com